4-Methylpyridine-3-sulfinicacid
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Overview
Description
4-Methylpyridine-3-sulfinic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-3-sulfinic acid typically involves the oxidation of 4-methylpyridine. One common method includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the sulfinic acid group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of 4-Methylpyridine-3-sulfinic acid often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
4-Methylpyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylpyridine-3-sulfinic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
3-Methylpyridine-4-sulfinic acid: Isomer with the sulfinic acid group at a different position.
4-Methylpyridine-2-sulfinic acid: Another isomer with the sulfinic acid group at the 2-position
Uniqueness
4-Methylpyridine-3-sulfinic acid is unique due to its specific positioning of the sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This unique structure makes it valuable in specific chemical and industrial applications .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-methylpyridine-3-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-2-3-7-4-6(5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
BCHXFBLXPXGGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)O |
Origin of Product |
United States |
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